molecular formula C11H19NO4 B8119919 tert-butyl (3R,3aR,6aS)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate CAS No. 1251014-36-4

tert-butyl (3R,3aR,6aS)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate

Cat. No.: B8119919
CAS No.: 1251014-36-4
M. Wt: 229.27 g/mol
InChI Key: PFUPMNIOAZUCHN-YIZRAAEISA-N
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Description

tert-butyl (3R,3aR,6aS)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate is a complex organic compound with a unique structure. It belongs to the class of furo[3,4-b]pyrroles, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its hexahydro-furo[3,4-b]pyrrole core, which is substituted with a tert-butyl group and a hydroxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,3aR,6aS)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furo[3,4-b]pyrrole Core: This step involves the cyclization of a suitable precursor to form the hexahydro-furo[3,4-b]pyrrole core.

    Introduction of the Tert-Butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, often using tert-butyl chloride and a base.

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, which can be achieved using various oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3R,3aR,6aS)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohols or amines.

Scientific Research Applications

tert-butyl (3R,3aR,6aS)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3R,3aR,6aS)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group and the furo[3,4-b]pyrrole core play crucial roles in its binding to these targets, which can include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets and the subsequent activation or inhibition of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Racemic-(3R,3aR,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid
  • Racemic-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole

Uniqueness

tert-butyl (3R,3aR,6aS)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate is unique due to its specific stereochemistry and functional groups. The presence of the tert-butyl group and the hydroxy group in specific positions on the furo[3,4-b]pyrrole core distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl (3R,3aR,6aS)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-9(13)7-5-15-6-8(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUPMNIOAZUCHN-YIZRAAEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1COC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H]2[C@H]1COC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501110790
Record name 1H-Furo[3,4-b]pyrrole-1-carboxylic acid, hexahydro-3-hydroxy-, 1,1-dimethylethyl ester, (3R,3aR,6aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501110790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251014-36-4
Record name 1H-Furo[3,4-b]pyrrole-1-carboxylic acid, hexahydro-3-hydroxy-, 1,1-dimethylethyl ester, (3R,3aR,6aS)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251014-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Furo[3,4-b]pyrrole-1-carboxylic acid, hexahydro-3-hydroxy-, 1,1-dimethylethyl ester, (3R,3aR,6aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501110790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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